molecular formula C26H24N4OS B11090713 2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B11090713
M. Wt: 440.6 g/mol
InChI Key: SEWIGMTXIXWPLN-UHFFFAOYSA-N
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Description

2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE: is a complex organic compound characterized by its unique triazine and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions. For instance, one method involves the use of ICl in dichloromethane solution . The structural characterization of the resulting product can be confirmed through techniques such as SC-XRD analysis, elemental analysis, FT-IR, and FT-Raman spectroscopy .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ICl, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted acetamides.

Scientific Research Applications

2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazine moiety can interact with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its acetamide group can participate in hydrogen bonding and other interactions, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE apart from similar compounds is its unique combination of triazine and acetamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C26H24N4OS

Molecular Weight

440.6 g/mol

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide

InChI

InChI=1S/C26H24N4OS/c1-19(2)30(22-16-10-5-11-17-22)23(31)18-32-26-27-24(20-12-6-3-7-13-20)25(28-29-26)21-14-8-4-9-15-21/h3-17,19H,18H2,1-2H3

InChI Key

SEWIGMTXIXWPLN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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